molecular formula C10H14N2O B060770 (R)-N-(4-(1-Aminoethyl)phenyl)acetamide CAS No. 177948-74-2

(R)-N-(4-(1-Aminoethyl)phenyl)acetamide

Cat. No. B060770
CAS RN: 177948-74-2
M. Wt: 178.23 g/mol
InChI Key: ZORYGMLNMVLIDS-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-N-(4-(1-Aminoethyl)phenyl)acetamide” is a chemical compound with the CAS Number: 177948-74-2 . It has a linear formula of C10H14N2O . This product is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular formula of “®-N-(4-(1-Aminoethyl)phenyl)acetamide” is C10H14N2O . It has an average mass of 178.231 Da and a monoisotopic mass of 178.110611 Da .


Chemical Reactions Analysis

The chemical reactions involving “®-N-(4-(1-Aminoethyl)phenyl)acetamide” are not specified in the search results. Detailed reaction mechanisms might be available in specialized chemistry resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-N-(4-(1-Aminoethyl)phenyl)acetamide” are not detailed in the search results. For comprehensive information, specialized databases or scientific literature should be consulted .

Scientific Research Applications

  • β3-Adrenergic Receptor Agonists for Obesity and Diabetes : N-phenyl-(2-aminothiazol-4-yl)acetamides, structurally related to (R)-N-(4-(1-Aminoethyl)phenyl)acetamide, were evaluated as selective β3-adrenergic receptor agonists, potentially useful for treating obesity and type 2 diabetes. Some compounds showed significant hypoglycemic activity in rodent models of diabetes (Maruyama et al., 2012).

  • Synthesis of (R)-Phenotropil : Novel methods were developed for synthesizing 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide, also known as (R)-Phenotropil, a compound related to (R)-N-(4-(1-Aminoethyl)phenyl)acetamide. These methods involve key steps like alkylation and cyclization, highlighting the compound's potential in medicinal chemistry (Vorona et al., 2013).

  • Radiosynthesis for Metabolic Studies : Compounds like [phenyl-4-3H]acetochlor, a chloroacetanilide herbicide, have been synthesized for studies on metabolism and mode of action, which is significant for understanding the biological effects of related acetamide derivatives (Latli & Casida, 1995).

  • Enantioselective Synthesis for β-Blocker Atenolol : Research has focused on the enantioselective synthesis of acetamide derivatives, useful as building blocks for β-blockers like atenolol. This showcases the relevance of acetamide derivatives in creating enantiomerically pure pharmaceuticals (Lund et al., 2016).

  • L,D-Dipeptide Aggregate Inclusion Compounds : (S)-phenylglycyl-(R)-phenylglycine, structurally similar to (R)-N-(4-(1-Aminoethyl)phenyl)acetamide, forms inclusion compounds with small amides, demonstrating potential applications in molecular recognition and self-assembly in materials science (Akazome et al., 2002).

Mechanism of Action

The mechanism of action for “®-N-(4-(1-Aminoethyl)phenyl)acetamide” is not provided in the search results. This information might be available in specific scientific literature or databases .

Safety and Hazards

The safety and hazards associated with “®-N-(4-(1-Aminoethyl)phenyl)acetamide” are not specified in the search results. For detailed safety data, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer or consult relevant regulatory bodies .

Future Directions

The future directions for research on “®-N-(4-(1-Aminoethyl)phenyl)acetamide” are not specified in the search results. This information might be available in recent scientific literature or future research proposals .

Relevant Papers The search results do not provide specific papers related to “®-N-(4-(1-Aminoethyl)phenyl)acetamide”. For a comprehensive review, it is recommended to search scientific databases such as PubMed, Scopus, or Web of Science .

properties

IUPAC Name

N-[4-[(1R)-1-aminoethyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(11)9-3-5-10(6-4-9)12-8(2)13/h3-7H,11H2,1-2H3,(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORYGMLNMVLIDS-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)NC(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-(4-(1-Aminoethyl)phenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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